molecular formula C2H5NO2 B1598877 Glycine-1-14C CAS No. 56-39-3

Glycine-1-14C

Cat. No.: B1598877
CAS No.: 56-39-3
M. Wt: 77.059 g/mol
InChI Key: DHMQDGOQFOQNFH-HQMMCQRPSA-N
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Description

Glycine-1-14C is a radiolabeled form of glycine, where the carbon atom at the first position is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research due to its ability to trace metabolic pathways and study the dynamics of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine-1-14C can be synthesized through various methods. One common method involves the ammonolysis of chloroacetic acid in the presence of ammonia and a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis to yield glycine .

Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-14 labeled precursors. The process includes the synthesis of glycine from these labeled precursors through chemical reactions such as the ammonolysis of chloroacetic acid or the Strecker synthesis .

Chemical Reactions Analysis

Types of Reactions: Glycine-1-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in aldol reactions, where it reacts with ketones to form β-hydroxy-α-amino acid derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amino acid derivatives, peptides, and other nitrogen-containing compounds .

Scientific Research Applications

Metabolic Studies

Glycine-1-14C is extensively used in metabolic research to trace the incorporation of glycine into various biochemical pathways.

Case Study: Glycine Metabolism in Humans

A study investigated the metabolism of this compound in patients with intestinal bacterial overgrowth. The researchers measured the production of 14CO2^{14}CO_2 in breath samples after administering this compound. The findings indicated that bacterial overgrowth significantly altered glycine metabolism, highlighting its potential as a diagnostic tool for gastrointestinal disorders .

Table 1: Metabolic Pathways Involving this compound

PathwayOrganismKey Findings
Glycine to GlutathioneMiceIncreased incorporation into renal glutathione following lead exposure .
Amino Acid IncorporationEhrlich AscitesDemonstrated competitive inhibition with methionine affecting protein synthesis .
Anaerobic MetabolismEntodinium caudatumGlycine incorporation into cellular pools was observed under anaerobic conditions .

Neurobiology Research

In neurobiology, this compound serves as a valuable tool for studying neurotransmitter dynamics and receptor interactions.

Case Study: Neuroprotective Effects

Research has shown that glycine transport inhibitors can promote axon sprouting in dopamine neurons, which may have implications for treating neurodegenerative diseases such as Parkinson's disease. In this context, this compound was used to evaluate the effects of glycine uptake inhibition on neuronal recovery and function .

Table 2: Neurobiological Applications of this compound

ApplicationModel OrganismObservations
Axon SproutingMiceEnhanced sprouting linked to increased glycine levels .
NMDA Receptor ActivityNeuronal CulturesIncreased NMDA currents due to elevated glycine concentrations .

Cancer Research

This compound has also been employed in cancer research to understand amino acid metabolism in tumor cells.

Case Study: Protein Synthesis in Cancer Cells

A study utilizing Ehrlich ascites carcinoma cells demonstrated how this compound could trace the uptake and incorporation of glycine into proteins. The results indicated that competitive inhibitors could significantly affect protein synthesis, providing insights into metabolic adaptations in cancer cells .

Agricultural Research

In agricultural science, this compound is used to study plant responses to environmental stressors.

Case Study: Drought Stress Adaptation

Research focused on the role of glycine betaine in crops under drought stress showed that the uptake of this compound could be inhibited by specific transporters. This finding aids in understanding how plants adapt to water scarcity through metabolic adjustments .

Comparison with Similar Compounds

Uniqueness: Glycine-1-14C is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly useful in studies where the position of the carbon atom is crucial for understanding the biochemical processes .

Biological Activity

Glycine-1-14C is a radiolabeled form of glycine that has been extensively studied for its biological activity, particularly in metabolic pathways involving amino acids. This compound serves as a valuable tool in tracing metabolic processes due to its radioactive labeling, allowing researchers to track its incorporation into various biochemical pathways. Below, we explore the biological activity of this compound, including its metabolism, conversion to other compounds, and implications in clinical studies.

Metabolic Pathways

Oxidation and Conversion

This compound undergoes oxidation and conversion to carbon dioxide (CO2) in vivo. Studies have shown that the conversion rates can vary significantly between healthy individuals and patients with metabolic disorders. For instance, in patients with ketotic hyperglycinemia, the conversion of this compound to CO2 was found to be defective. In contrast, control subjects exhibited a normal conversion rate, indicating the importance of this compound in assessing metabolic function in clinical settings .

Table 1: Conversion Rates of this compound to CO2

Subject TypeSpecific Activity (dpm/μmol)
Control Subjects25 - 60
Patients with Hyperglycinemia<5 - 10

Interconversion with Serine

Glycine is known to interconvert with serine through the action of the enzyme serine hydroxymethyltransferase. Studies utilizing this compound have demonstrated that when glycine is administered, it can be converted into serine, which is essential for various biosynthetic pathways. The incorporation of radioactivity from this compound into serine has been observed, indicating that glycine serves as a precursor for serine synthesis .

Table 2: Incorporation of this compound into Serine

Experimental ConditionRadioactivity in Serine (counts/min)
Control (without formaldehyde)1000
Control (with formaldehyde)Increased by >100%

Clinical Implications

Case Studies

In clinical studies involving patients with nonketotic hyperglycinemia, the administration of this compound has provided insights into the metabolic defects present in these individuals. For instance, one study found that no detectable amount of CO2 was produced from this compound in a patient with this condition, whereas significant production was observed in healthy controls. This highlights the potential of this compound as a diagnostic tool for assessing metabolic disorders .

Table 3: CO2 Production from this compound

Patient TypeCO2 Production (dpm)
Healthy ControlSignificant
Nonketotic HyperglycinemiaNone

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Glycine-1-¹⁴C in metabolic studies?

Methodological Answer: Glycine-1-¹⁴C synthesis typically involves isotopic labeling via enzymatic or chemical incorporation of ¹⁴C at the carboxyl carbon. Key steps include:

  • Purification : Use HPLC or ion-exchange chromatography to isolate the labeled compound, ensuring isotopic purity (>98% by radiometric analysis) .
  • Characterization : Validate identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Confirm isotopic enrichment using liquid scintillation counting (LSC) to quantify ¹⁴C activity (e.g., 50–60 mCi/mmol) .
  • Purity Checks : Monitor chemical and radiochemical purity with thin-layer chromatography (TLC) coupled with autoradiography .

Q. How can researchers ensure accurate quantification of Glycine-1-¹⁴C in biological samples?

Methodological Answer:

  • Sample Preparation : Deproteinize biological fluids (e.g., plasma, CSF) using ultrafiltration or acid precipitation to avoid interference .
  • Radiometric Assays : Use liquid scintillation counting (LSC) with quench correction. For low-activity samples (e.g., CSF), employ high-sensitivity detectors with a limit of quantification (LOQ) of 0.06 U/L .
  • Calibration : Include internal standards (e.g., ¹⁴C-benzoic acid) to correct for matrix effects and decay .

Advanced Research Questions

Q. How do methodological differences (e.g., radiometry vs. spectrophotometry) impact the interpretation of Glycine-1-¹⁴C data in enzyme activity assays?

Methodological Answer:

  • Radiometry : Uses [glycine-1-¹⁴C] substrates (e.g., benzoyl-L-histidyl-L-leucine) to measure ACE activity via ¹⁴CO₂ release. Advantages include high sensitivity (LOQ: 0.06 U/L) but higher imprecision (14–17% CV) due to decay variability .
  • Spectrophotometry : Relies on chromogenic substrates (e.g., FAPGG) but has lower sensitivity (LOQ: 1.5 U/L) and broader quantification ranges (1.5–24 U/L) .
  • Recommendation : Cross-validate results with orthogonal methods (e.g., ELISA) to resolve discrepancies. For low-abundance targets (e.g., neurosarcoidosis biomarkers), prioritize radiometry despite its precision limitations .

Q. What strategies address contradictions in metabolic flux data derived from Glycine-1-¹⁴C tracing studies?

Methodological Answer:

  • Control Experiments : Include unlabeled glycine controls to distinguish isotopic dilution effects from true metabolic activity .
  • Compartmental Modeling : Use software tools (e.g., INCA) to model ¹⁴C incorporation into intermediates (e.g., serine, glutathione) and adjust for isotopic scrambling .
  • Data Normalization : Express results as specific activity (dpm/μmol) rather than raw counts to account for variability in sample handling and instrument calibration .

Q. How should researchers design experiments to trace Glycine-1-¹⁴C in hyperglycinemia models while minimizing isotopic interference?

Methodological Answer:

  • Dose Optimization : Administer tracer doses (e.g., 0.1–0.5 μCi/g body weight) to avoid perturbing endogenous glycine pools .
  • Time-Course Sampling : Collect plasma/serum at multiple timepoints (0–24 hrs) to capture dynamic ¹⁴C-glycine turnover and conversion to serine .
  • Analytical Validation : Pair LSC with LC-MS/MS to confirm ¹⁴C localization and rule out non-specific incorporation into unrelated metabolites .

Q. Data Analysis & Validation

Q. What statistical frameworks are optimal for analyzing contradictory results in ¹⁴C tracer studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments across ≥3 biological replicates and report mean ± SEM. Use ANOVA to assess inter-group variability .
  • Error Propagation : Account for uncertainties in LSC measurements (e.g., Poisson noise) using tools like the "Currie equation" to define detection limits .
  • Meta-Analysis : Compare findings with published datasets (e.g., Hyperglycinemia case studies ) to identify consensus patterns or outliers.

Q. How can researchers validate the specificity of Glycine-1-¹⁴C uptake in cellular uptake assays?

Methodological Answer:

  • Competition Assays : Co-incubate cells with excess unlabeled glycine to confirm saturable, carrier-mediated transport .
  • Knockdown/KO Models : Use CRISPR/Cas9 to silence glycine transporters (e.g., GlyT1) and quantify residual ¹⁴C uptake .
  • Fractionation : Subcellular fractionation (e.g., mitochondrial vs. cytosolic isolation) to verify compartment-specific ¹⁴C accumulation .

Q. Comparative Performance of Glycine-1-¹⁴C Assays

Parameter Radiometry Spectrophotometry ELISA
LOQ 0.06 U/L1.5 U/L0.156 μg/L
Precision (CV%) 14–17%6–19%5–8%
Quantification Range 0.06–4.0 U/L1.5–24 U/L0.156–10 μg/L

Properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([14C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204567
Record name Glycine-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-39-3
Record name Glycine-1-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine-1-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycine-1-14C
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